(5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of a thiazolone ring, a hydroxybenzylidene group, and a phenylpiperazine moiety suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Formation of the Thiazolone Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.
Introduction of the Hydroxybenzylidene Group: This step involves the condensation of the thiazolone intermediate with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of the Phenylpiperazine Moiety: The final step could involve the nucleophilic substitution of the thiazolone derivative with 4-phenylpiperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents such as sodium borohydride or hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced thiazolone derivative.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolone derivatives.
Medicine: Potential therapeutic agent for conditions such as inflammation, cancer, or neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds with similar structures may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Pathways: Influence cellular processes such as apoptosis, cell proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(4-hydroxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one: Similar structure with a methyl group instead of a phenyl group on the piperazine ring.
(5Z)-5-(4-hydroxybenzylidene)-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one: Similar structure with an ethyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The unique combination of a hydroxybenzylidene group, a phenylpiperazine moiety, and a thiazolone ring in (5Z)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one may confer distinct biological activities and pharmacological properties compared to its analogs.
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-17-8-6-15(7-9-17)14-18-19(25)21-20(26-18)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14,24H,10-13H2/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFWFLPFGHSSGI-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=C(C=C4)O)/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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